Methyl 2-acetylamino-4-aminobenzoate

Description

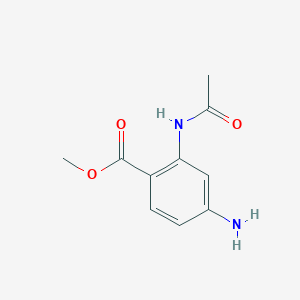

Methyl 2-acetylamino-4-aminobenzoate is a benzoate ester derivative featuring an acetylated amine (-NHCOCH₃) at the 2-position and a free amine (-NH₂) at the 4-position of the benzene ring. For example, Methyl 4-acetamido-2-hydroxybenzoate has a molecular weight of 209.20 g/mol and is synthesized from precursors like 4-aminosalicylic acid and acetyl chloride . The presence of substituents like acetamido or amino groups significantly influences hydrogen-bonding capacity and biological activity, making such compounds relevant in drug design and catalysis .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-acetamido-4-aminobenzoate |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)12-9-5-7(11)3-4-8(9)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |

InChI Key |

YAEXATRESCQXFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-acetylamino-4-aminobenzoate with structurally related compounds, emphasizing substituent positions, functional groups, and applications:

*Estimated based on analogous structures.

Key Observations

Substituent Position Effects: Methyl 4-acetamido-2-hydroxybenzoate (4-acetamido, 2-hydroxy) exhibits reduced basicity compared to this compound (2-acetylamino, 4-amino) due to the phenol (-OH) group, which enhances acidity (pKa ~10) . In contrast, the free amine (-NH₂) at the 4-position in the target compound increases nucleophilicity, favoring reactions like acylation or Schiff base formation.

Functional Group Reactivity: Ester vs. Amide: this compound’s ester group is more hydrolytically labile than the amide linkage in 2-aminobenzamide derivatives, impacting stability under physiological conditions . Acetamido vs. Amino: The acetylated amine in Methyl 4-acetamido-2-hydroxybenzoate reduces metabolic deactivation compared to free amines, a feature leveraged in prodrug design .

Enzyme Interactions: 2-Aminobenzamide derivatives inhibit enzymes like poly(ADP-ribose) polymerase (PARP) due to amide-π interactions . The target compound’s ester group may limit such interactions but could enhance membrane permeability.

Synthetic Routes: Methyl 4-acetamido-2-hydroxybenzoate is synthesized via acetylation of 4-aminosalicylic acid followed by esterification, a pathway adaptable to the target compound with modifications in substitution order .

Research Findings and Limitations

- Gaps in Data: Direct experimental data on this compound are absent in the provided evidence. Conclusions are extrapolated from analogs like Methyl 4-acetamido-2-hydroxybenzoate and 2-aminobenzamides.

- Contradictions: and focus on a hydroxy-substituted analog, highlighting the need for caution when generalizing properties to amino-substituted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.